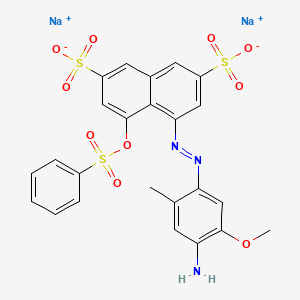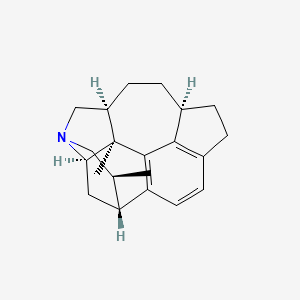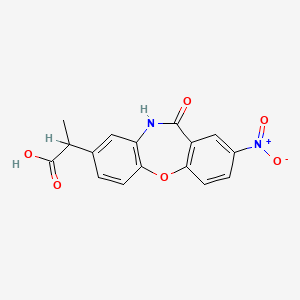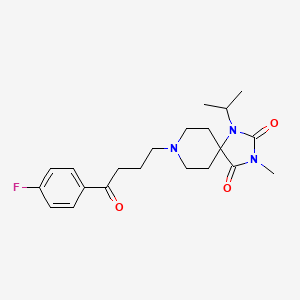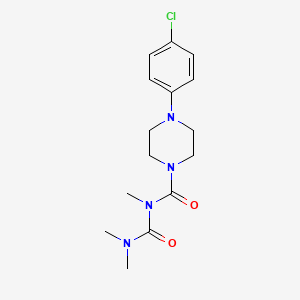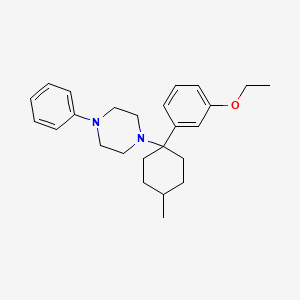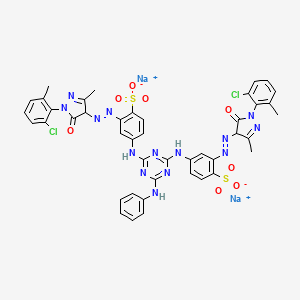
Benzenesulfonic acid, 4,4'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as triazine, phenylamino, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the introduction of the triazine and phenylamino groups through a series of substitution reactions. The azo groups are then added via diazotization and coupling reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The triazine and phenylamino groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid): A compound used in cross-coupling reactions.
Benzenesulfonic acid, 4,4’-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt: Another complex sulfonic acid derivative with different functional groups.
These comparisons highlight the unique structural features and applications of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt.
Properties
CAS No. |
80301-66-2 |
|---|---|
Molecular Formula |
C43H34Cl2N14Na2O8S2 |
Molecular Weight |
1055.8 g/mol |
IUPAC Name |
disodium;4-[[4-anilino-6-[3-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C43H36Cl2N14O8S2.2Na/c1-22-10-8-14-29(44)37(22)58-39(60)35(24(3)56-58)54-52-31-20-27(16-18-33(31)68(62,63)64)47-42-49-41(46-26-12-6-5-7-13-26)50-43(51-42)48-28-17-19-34(69(65,66)67)32(21-28)53-55-36-25(4)57-59(40(36)61)38-23(2)11-9-15-30(38)45;;/h5-21,35-36H,1-4H3,(H,62,63,64)(H,65,66,67)(H3,46,47,48,49,50,51);;/q;2*+1/p-2 |
InChI Key |
AYYSFOCBJPSNQM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])N=NC7C(=NN(C7=O)C8=C(C=CC=C8Cl)C)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


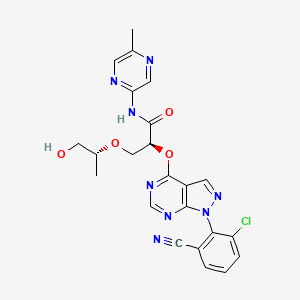
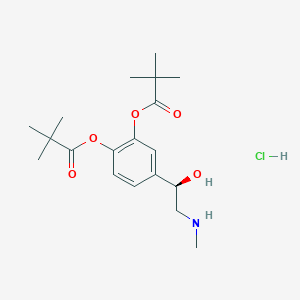
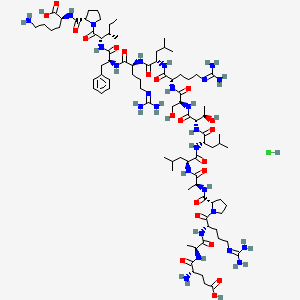
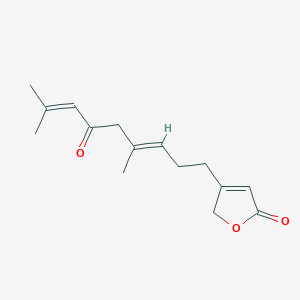
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
